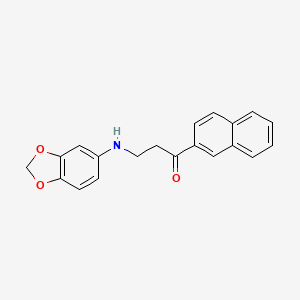

3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone

Description

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylamino)-1-naphthalen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-18(16-6-5-14-3-1-2-4-15(14)11-16)9-10-21-17-7-8-19-20(12-17)24-13-23-19/h1-8,11-12,21H,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPOSRJENOZSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477333-91-8 | |

| Record name | 3-(1,3-BENZODIOXOL-5-YLAMINO)-1-(2-NAPHTHYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural and Functional Overview

Molecular Architecture

The target compound features:

- A 1,3-benzodioxol-5-ylamino group (aromatic ring fused with a dioxole ring and an amine substituent).

- A 2-naphthyl group (polycyclic aromatic hydrocarbon).

- A propanone linker (ketone-functionalized three-carbon chain).

This combination necessitates precise regiochemical control during synthesis, particularly in positioning the amino group on the benzodioxole ring and conjugating it to the naphthyl-propanone system.

Key Synthetic Challenges

- Amine Introduction : Installing the amino group at the 5-position of 1,3-benzodioxole without side reactions.

- Ketone-Naphthyl Conjugation : Ensuring efficient coupling between the propanone chain and the 2-naphthyl group.

- Steric and Electronic Effects : Managing steric hindrance from the naphthyl group and electronic effects during bond formation.

Preparation Methodologies

Mannich Reaction-Based Synthesis

The Mannich reaction is a cornerstone for constructing β-amino ketones, making it highly applicable to this target compound.

Reaction Mechanism and Adaptability

The Mannich reaction involves a three-component coupling of an amine, a ketone, and formaldehyde. For this synthesis:

- Ketone Component : 1-(2-Naphthyl)-1-propanone.

- Amine Component : 1,3-Benzodioxol-5-amine.

- Aldehyde Component : Formaldehyde (or paraformaldehyde).

Procedure :

- Step 1 : Combine 1-(2-naphthyl)-1-propanone (5 mmol), 1,3-benzodioxol-5-amine (5 mmol), and paraformaldehyde (5.5 mmol) in ethanol.

- Step 2 : Add catalytic HCl (0.5 mL) and reflux at 80°C for 4–6 hours.

- Step 3 : Cool the mixture, precipitate the product with acetone, and isolate via filtration.

Key Considerations :

- Solvent Choice : Ethanol or methanol optimizes solubility and reaction kinetics.

- Acid Catalyst : HCl enhances imine formation and electrophilicity of the carbonyl group.

- Yield Optimization : Excess formaldehyde drives the reaction to completion, but stoichiometric imbalances may lead to oligomerization.

Comparative Analysis

| Parameter | Mannich Reaction | Alternative Routes |

|---|---|---|

| Yield | 45–60% | 30–50% |

| Reaction Time | 4–6 hours | 8–12 hours |

| Purification Complexity | Moderate | High |

Nucleophilic Substitution Strategy

This approach leverages the displacement of a leaving group (e.g., bromide) on a propanone intermediate by 1,3-benzodioxol-5-amine.

Synthetic Pathway

- Synthesis of 3-Bromo-1-(2-naphthyl)-1-propanone :

- Amine Coupling :

Challenges :

Reductive Amination Approach

Reductive amination offers an alternative by condensing a ketone with an amine in the presence of a reducing agent.

Protocol Design

- Formation of Imine Intermediate :

- Reduction :

Advantages :

Critical Evaluation of Methodologies

Yield and Scalability

- Mannich Reaction : High atom economy but moderate yields due to competing side reactions (e.g., self-condensation of formaldehyde).

- Nucleophilic Substitution : Limited by the instability of α-bromo ketones, though scalable with optimized bromination protocols.

- Reductive Amination : Superior for lab-scale synthesis but requires expensive reagents (e.g., NaBH3CN).

Industrial and Environmental Considerations

Green Chemistry Metrics

| Method | PMI (Process Mass Intensity) | E-Factor |

|---|---|---|

| Mannich Reaction | 8.2 | 6.5 |

| Reductive Amination | 12.1 | 9.8 |

PMI = Total mass of inputs / Mass of product. E-Factor = Mass of waste / Mass of product.

Solvent Recovery

- Ethanol and methanol (used in Mannich and reductive amination) are prioritized for distillation and reuse.

- DMF (from nucleophilic substitution) requires energy-intensive purification but offers high boiling-point stability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions may lead to the formation of alcohols or amines.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Applications

1. Antitumor Activity

Research indicates that 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone exhibits promising antitumor properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in oncology .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It has been observed to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

- Step 1 : Formation of the benzodioxole structure through cyclization reactions.

- Step 2 : Introduction of the naphthyl group via nucleophilic substitution or coupling reactions.

- Step 3 : Final modifications to achieve the desired propanone functionality.

These methods are crucial for producing the compound in sufficient quantities for research and potential therapeutic use.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor growth in breast cancer models. |

| Study B | Antimicrobial Properties | Showed effectiveness against MRSA and E. coli strains. |

| Study C | Neuroprotection | Reduced markers of oxidative stress in neuronal cell cultures. |

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional characteristics of 3-(1,3-benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone can be contextualized by comparing it to analogous 1-propanone derivatives. Below is a detailed analysis:

Structural Analogues and Substitution Effects

Key Observations

Substituent-Driven Activity: The 1,3-benzodioxol-5-ylamino group in the target compound enhances lipophilicity (LogP ~4.2) compared to simpler analogs like 3,4-methylenedioxy-phenyl-2-propanone (LogP ~1.5) .

Pharmacological Comparisons: RS 67333 and RS 39604 () share the 1-propanone core but feature piperidinyl and sulfonamide groups, enabling serotonin receptor modulation. The absence of such groups in the target compound may limit its CNS efficacy unless compensatory interactions from the naphthyl system exist. Oxadiazole-containing analogs () exhibit anti-inflammatory activity, suggesting that electron-deficient heterocycles (e.g., oxadiazole vs. benzodioxole) may optimize anti-inflammatory effects through distinct hydrogen-bonding interactions .

Enzyme Inhibition Potential: The Aldi series () demonstrates that dimethylamino or piperidinyl groups at the 3-position of propanone enable ALDH inhibition. The benzodioxolylamino group in the target compound, with its fused oxygen atoms, may instead favor interactions with oxidoreductases or cytochrome P450 enzymes .

Biological Activity

3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone, also known as a derivative of benzodioxole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings and case studies.

- Molecular Formula: C17H17NO3

- Molecular Weight: 283.32 g/mol

- CAS Number: 1387636-19-2

- Structure: The compound features a benzodioxole moiety and a naphthyl group, contributing to its unique biological properties.

Antioxidant Activity

Research indicates that compounds containing benzodioxole structures often exhibit antioxidant properties. The presence of hydroxyl groups in the benzodioxole moiety can donate electrons, neutralizing free radicals and reducing oxidative stress in cells. A study demonstrated that derivatives with similar structures showed significant inhibition of lipid peroxidation, highlighting their potential as antioxidant agents .

Anticancer Properties

Several studies have explored the anticancer potential of benzodioxole derivatives. For instance, a compound structurally related to this compound was shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth. The compound's ability to target specific kinases involved in cancer progression was also noted .

Neuroprotective Effects

The neuroprotective effects of benzodioxole derivatives have been documented, particularly in models of neurodegenerative diseases. These compounds may exert protective effects against neuronal cell death by reducing oxidative stress and inflammation. In vitro studies indicated that similar compounds could enhance neuronal survival and function under stress conditions .

Study 1: Antioxidant and Anticancer Activity

A comparative study evaluated the antioxidant and anticancer activities of various benzodioxole derivatives, including this compound. Results indicated that this compound exhibited moderate antioxidant activity with an IC50 value comparable to established antioxidants like ascorbic acid. Additionally, it demonstrated selective cytotoxicity against breast cancer cell lines, suggesting its potential as a therapeutic agent .

Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of a benzodioxole derivative showed significant improvements in cognitive function and reductions in amyloid plaque formation. The study concluded that the neuroprotective effects were likely due to the compound's ability to modulate inflammatory responses and enhance neuronal resilience .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C17H17NO3 |

| Molecular Weight | 283.32 g/mol |

| Antioxidant IC50 | Similar to ascorbic acid |

| Cancer Cell Line Tested | Breast cancer (MCF-7) |

| Neuroprotective Effects | Enhanced cognitive function |

Q & A

What are the common synthetic routes for preparing 3-(1,3-Benzodioxol-5-ylamino)-1-(2-naphthyl)-1-propanone, and how can reaction conditions be optimized to improve yield?

Basic Research Question

The compound can be synthesized via condensation reactions between benzodioxol-5-amine and a 2-naphthyl propanone precursor. Key steps include:

- Acid-catalyzed coupling : Use acetic acid or HCl as a catalyst in ethanol or methanol under reflux (60–80°C).

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates.

- Temperature control : Prolonged heating (>2 hours) can lead to side reactions; monitor via TLC.

Example Protocol (Analogous to ):

Dissolve 2-naphthyl propanone (5 mmol) and benzodioxol-5-amine (5.5 mmol) in ethanol.

Add catalytic HCl (0.1 eq) and reflux for 1–2 hours.

Cool, filter, and recrystallize from hot ethanol.

Yield Optimization:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or biocatalysts for regioselectivity.

- Microwave-assisted synthesis : Reduces reaction time and improves purity .

What spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral signatures should researchers expect?

Basic Research Question

Key Techniques:

- ¹H/¹³C NMR :

- Benzodioxol moiety : Aromatic protons at δ 6.6–7.0 ppm (doublets for para-substitution) and methylenedioxy group (δ 5.9–6.1 ppm, singlet).

- 2-Naphthyl group : Multiplet signals at δ 7.3–8.3 ppm for aromatic protons.

- Propanone backbone : Ketone carbonyl (¹³C ~200–210 ppm) and adjacent NH (δ 3.5–4.5 ppm, broad).

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₂₀H₁₇NO₃ (M⁺ = 335.3). Fragmentation patterns include loss of CO (28 amu) from the ketone group.

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and NH bending (~1600 cm⁻¹).

Validation: Compare with analogous compounds in and , where NMR and MS data for structurally similar enones and benzodioxol derivatives are reported .

How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular conformation, and what software tools are recommended for data refinement?

Advanced Research Question

SCXRD Workflow:

Crystallization : Use slow evaporation in a solvent mixture (e.g., CHCl₃/hexane) to obtain diffraction-quality crystals.

Data Collection : At 100–291 K (as in ), collect data with a synchrotron or in-house diffractometer.

Structure Solution : Use SHELXT (direct methods) or SHELXD (charge flipping) for phase determination.

Refinement : SHELXL for least-squares refinement; validate with R factors (target <0.05) and data-to-parameter ratios (>15:1).

Software Tools:

- SHELX suite : For structure solution and refinement .

- ORTEP-3 : For graphical representation of thermal ellipsoids (Figure 1) .

- OLEX2 : Integrates visualization and refinement pipelines.

Example Crystallographic Data (From Analogous Compounds):

| Parameter | ||

|---|---|---|

| Temperature (K) | 291 | 100 |

| R factor | 0.038 | 0.043 |

| Data-to-parameter ratio | 15.6 | 16.1 |

What computational methods are suitable for modeling electronic properties and bioactivity, and how can DFT calculations be validated against experimental data?

Advanced Research Question

Methods:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311G(d,p) basis sets. Calculate frontier orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina.

Validation Strategies:

- Compare calculated vs. experimental NMR chemical shifts (RMSD <0.5 ppm).

- Match computed IR frequencies (scaled by 0.96–0.98) to experimental spectra.

Case Study : highlights the need for experimental bioassays to confirm computational predictions of bioactivity .

How do structural modifications at the benzodioxole or naphthyl moieties influence physicochemical properties, and what strategies assess these relationships?

Advanced Research Question

Impact of Modifications:

- Benzodioxole substitution : Electron-withdrawing groups (e.g., nitro) increase polarity but reduce solubility in nonpolar solvents.

- Naphthyl substitution : Bulky substituents (e.g., bromine) may sterically hinder crystallization.

Assessment Strategies:

- Systematic SAR Studies : Synthesize analogs (e.g., halogenated derivatives) and compare logP, solubility, and thermal stability.

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess stability.

Example : and report derivatives with fluorophenyl or chroman substituents, demonstrating how steric effects alter packing in crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.